N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that features a thiazole ring, a pyridazine ring, and a trimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: Starting from appropriate thioamide and α-haloketone precursors.
Formation of the pyridazine ring: Using hydrazine derivatives and appropriate dicarbonyl compounds.
Coupling reactions: Combining the thiazole and pyridazine intermediates through nucleophilic substitution or other coupling reactions.
Introduction of the trimethoxyphenyl group: This step might involve electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole or pyridazine rings.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide could have several research applications:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
- N-(thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
Uniqueness
N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the trimethoxyphenyl group, which might confer distinct biological activities or chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-24-13-8-11(9-14(25-2)17(13)26-3)12-4-5-16(22-21-12)28-10-15(23)20-18-19-6-7-27-18/h4-9H,10H2,1-3H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYIVCUXEOKXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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